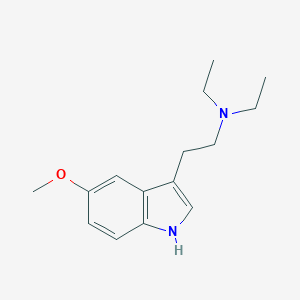

5-Methoxy-N,N-diethyltryptamine

Overview

Description

5-Methoxy-N,N-diethyltryptamine is a synthetic tryptamine compound known for its psychoactive properties. It belongs to the class of compounds known as tryptamines, which are structurally related to the neurotransmitter serotonin. This compound is known for its hallucinogenic effects and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N,N-diethyltryptamine typically involves the following steps:

Starting Material: The synthesis begins with the starting material, 5-methoxytryptamine.

Alkylation: The key step involves the alkylation of 5-methoxytryptamine with diethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N,N-diethyltryptamine undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Products include 5-methoxyindole-3-carboxaldehyde or 5-methoxyindole-3-carboxylic acid.

Reduction: Products include various reduced derivatives of the tryptamine backbone.

Substitution: Products include halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Mental Health Disorders

Depression and Anxiety

- Research indicates that 5-MeO-DMT can lead to rapid reductions in symptoms of depression and anxiety. A review noted that about 79% of individuals with anxiety reported improvements after using 5-MeO-DMT . Additionally, a clinical trial involving treatment-resistant depression highlighted its potential to provide relief where traditional treatments have failed .

Post-Traumatic Stress Disorder (PTSD)

- A longitudinal case study demonstrated significant improvements in PTSD symptoms following a single dose of vaporized 5-MeO-DMT. The subject experienced sustained benefits over a year, with reductions in hopelessness and suicidal ideation . This suggests that 5-MeO-DMT may act as a fast-acting therapeutic for trauma-related conditions.

Neurobiological Effects

Proteomic Changes

- A study utilizing human cerebral organoids revealed that 5-MeO-DMT induces significant proteomic changes associated with neuroprotection and synaptic plasticity. Specifically, it was found to upregulate proteins involved in long-term potentiation (LTP) and inhibit pathways related to neurodegeneration . This indicates potential mechanisms through which 5-MeO-DMT may exert its therapeutic effects.

Inflammation Modulation

- Observational studies suggest that 5-MeO-DMT has anti-inflammatory properties, which may contribute to its efficacy in treating mood disorders. The modulation of immune responses could play a crucial role in the overall therapeutic profile of the compound .

Case Studies and Clinical Trials

Mechanism of Action

5-Methoxy-N,N-diethyltryptamine exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A receptor, which is known to mediate the hallucinogenic effects of tryptamines. The compound also interacts with other serotonin receptor subtypes, contributing to its overall psychoactive profile.

Comparison with Similar Compounds

Similar Compounds

5-Methoxy-N,N-dimethyltryptamine: Known for its potent hallucinogenic effects and shorter duration of action.

N,N-Dimethyltryptamine: A naturally occurring tryptamine with powerful psychoactive properties.

5-Methoxy-N,N-diisopropyltryptamine: Another synthetic tryptamine with similar effects but different pharmacokinetics.

Uniqueness

5-Methoxy-N,N-diethyltryptamine is unique in its specific interaction with serotonin receptors and its distinct psychoactive profile. Its diethyl substitution differentiates it from other tryptamines, affecting its potency, duration of action, and overall effects.

Biological Activity

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring psychedelic compound that has garnered significant interest for its potential therapeutic applications, particularly in mental health. This article provides a comprehensive overview of the biological activity of 5-MeO-DMT, including its pharmacological effects, mechanisms of action, clinical findings, and safety profile.

Pharmacological Profile

5-MeO-DMT primarily acts as an agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Research indicates that it has a higher affinity for the 5-HT1A receptor, which may play a crucial role in its therapeutic effects. The compound is known for inducing profound alterations in consciousness, including ego dissolution and enhanced emotional experiences, which are often associated with its therapeutic potential in treating various psychological disorders .

The pharmacodynamics of 5-MeO-DMT involve several key processes:

- Serotonin Receptor Agonism : The compound primarily activates the 5-HT1A and 5-HT2A receptors, influencing mood and perception.

- Neuroendocrine Function : 5-MeO-DMT stimulates neuroendocrine pathways, potentially affecting stress responses.

- Immunomodulation : Studies suggest that 5-MeO-DMT may have anti-inflammatory properties by modulating immune responses through sigma-1 receptors .

Case Studies

Recent case studies have highlighted the potential of 5-MeO-DMT as a treatment for post-traumatic stress disorder (PTSD). A notable longitudinal case study reported significant improvements in PTSD symptoms following a single dose of vaporized 5-MeO-DMT. The subject experienced sustained reductions in symptoms over a year, with no serious adverse events reported .

Observational Studies

Observational studies have demonstrated that single exposures to 5-MeO-DMT can lead to rapid and sustained reductions in symptoms of depression, anxiety, and stress. Participants often report positive subjective experiences, which correlate with therapeutic outcomes .

Safety and Tolerability

The safety profile of 5-MeO-DMT appears favorable based on current research. A review of clinical trials involving healthy volunteers indicated no serious adverse events (SAEs) or significant health risks associated with its use. Participants generally tolerated the substance well, with transient increases in blood pressure and heart rate that resolved quickly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 5-Methoxy-N,N-diethyltryptamine?

- Methodology :

- Synthesis : Adapt the Speeter and Anthony method for N,N-dialkylated tryptamines . React 5-methoxytryptamine with diethyl acetaldehyde in methanol to form an imine intermediate, followed by reduction with sodium borohydride.

- Purification : Use recrystallization from ethanol or aqueous HCl to isolate the hydrochloride salt. Validate purity via GC-MS (characteristic fragments at m/z 270.1, 174.1, 145.0) and NMR (e.g., δ~7.0–7.5 ppm for indole protons, δ~3.5–4.0 ppm for methoxy groups) .

- Key Challenges : Avoid over-alkylation by controlling reaction stoichiometry and temperature.

Q. How can researchers characterize the receptor-binding profile of this compound?

- Methodology :

- Radioligand assays : Test affinity at 5-HT receptors (e.g., 5-HT~1A~, 5-HT~2A~) using transfected HEK293 cells. Compare results to structurally similar compounds like 5-MeO-DMT, which shows higher 5-HT~1A~ affinity .

- Functional activity : Measure cAMP accumulation (for 5-HT~1A~) or phospholipase C activation (for 5-HT~2A~) to assess agonist/antagonist properties .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodology :

- LC-MS/MS : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 247→160 (precursor→product ion) .

- Validation : Include matrix effects (e.g., plasma vs. urine), recovery rates (>80%), and limits of detection (≤1 ng/mL) .

Advanced Research Questions

Q. How do discrepancies in neuropharmacological data between this compound and its analogs inform experimental design?

- Example Contradiction :

- Therapeutic potential : While 5-MeO-DMT shows rapid antidepressant effects in observational studies , diethyl analogs may lack clinical data due to metabolic differences (e.g., CYP2D6 O-demethylation vs. MAO-dependent deamination) .

- Resolution Strategies :

- Conduct comparative pharmacokinetic studies in rodents to quantify bioavailability and brain penetration.

- Use in vitro microsomal assays to identify metabolic pathways (e.g., human liver microsomes ± CYP inhibitors) .

Q. What mechanisms underlie the neuroplastic effects of this compound, and how can they be experimentally validated?

- Hypotheses :

- Neurogenesis : Test hippocampal neurogenesis in mice via BrdU labeling and confocal microscopy, as seen with 5-MeO-DMT .

- Synaptic plasticity : Measure long-term potentiation (LTP) in hippocampal slices using electrophysiology .

- Methodological Pitfalls : Differentiate direct receptor-mediated effects from downstream neurotrophic factors (e.g., BDNF).

Q. How can researchers resolve contradictions in behavioral outcomes between preclinical and human studies?

- Case Study :

- Preclinical : Rodent models show anxiolytic effects at low doses but anxiogenic effects at high doses .

- Human : Survey data suggest subjective "ego dissolution" correlates with therapeutic outcomes .

- Solutions :

- Standardize dosing regimens (e.g., mg/kg vs. fixed doses) and route of administration (oral vs. vaporized).

- Integrate translational biomarkers (e.g., fMRI for default mode network modulation) .

Properties

IUPAC Name |

N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-4-17(5-2)9-8-12-11-16-15-7-6-13(18-3)10-14(12)15/h6-7,10-11,16H,4-5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDVJQQWCDDEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329130 | |

| Record name | N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218-40-2 | |

| Record name | 5-Methoxy-N,N-diethyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N,N-diethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-N,N-DIETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52HU7LM8HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.